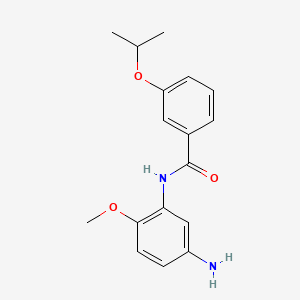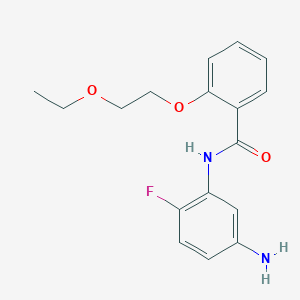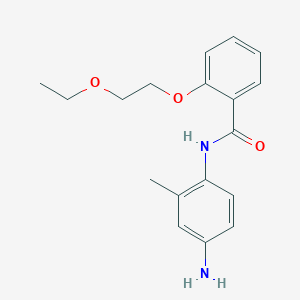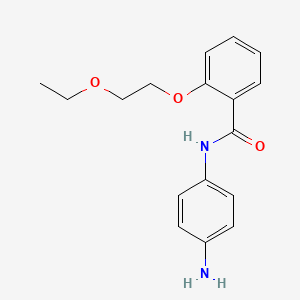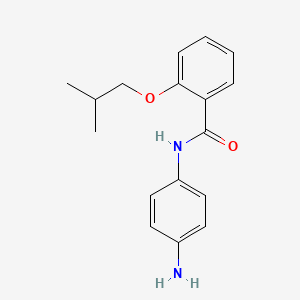
N-(4-Aminophenyl)-2-isobutoxybenzamide
Descripción general
Descripción
The compound “N-(4-Aminophenyl)-2-isobutoxybenzamide” belongs to the class of organic compounds known as aniline and substituted anilines . These are organic compounds containing an aminobenzene moiety .
Synthesis Analysis
While specific synthesis methods for “N-(4-Aminophenyl)-2-isobutoxybenzamide” were not found, similar compounds have been synthesized through various methods. For instance, a series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data .Aplicaciones Científicas De Investigación
Biosensor Development
- A study developed a biosensor based on a modified carbon paste electrode for the electrocatalytic determination of glutathione and piroxicam, utilizing a nanocomposite including a derivative of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide (Karimi-Maleh et al., 2014).
Memory Enhancement
- N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were found to enhance memory and inhibit acetylcholinesterase, showing potential as memory enhancers (Piplani et al., 2018).
Antioxidant Activity
- The electrochemical oxidation of amino-substituted benzamides, including N-(4-aminophenyl)-2-isobutoxybenzamide derivatives, was studied to understand their capacity as antioxidants (Jovanović et al., 2020).
Antiprotozoal Activity
- N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines, derived from 4-amino-N-(4-aminophenyl)benzamide, showed promising antiprotozoal activity and DNA binding properties (Martínez et al., 2014).
Cytotoxicity Studies
- Research on 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide revealed insights into the reductive chemistry of this hypoxia-selective cytotoxin (Palmer et al., 1995).
Anticonvulsant Properties
- A study on retrobenzamides, including N-(aminophenyl)benzamides, highlighted their potential as anticonvulsants (Bourhim et al., 1997).
Synthetic Processes
- The synthesis of related compounds like 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was explored, demonstrating new synthetic processes (Mao Duo, 2000).
Molecular Interaction Modeling
- A study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide provided insights into intermolecular interactions (Karabulut et al., 2014).
Antiviral Activity
- N-Phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71, showing promising antiviral properties (Ji et al., 2013).
Histone Deacetylase Inhibition
- New histone deacetylase inhibitors were developed from 4-(aminomethyl)-N-hydroxybenzamide, demonstrating selectivity for the HDAC6 isoform (Blackburn et al., 2013).
Antitumor Activity
- A study discovered a novel kinesin spindle protein inhibitor, potentially useful as an anticancer agent (Theoclitou et al., 2011).
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)11-21-16-6-4-3-5-15(16)17(20)19-14-9-7-13(18)8-10-14/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWIRFRUWXUUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-isobutoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



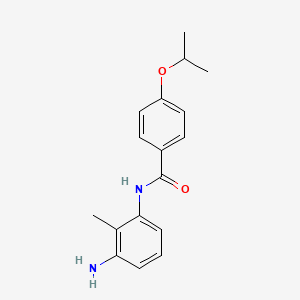
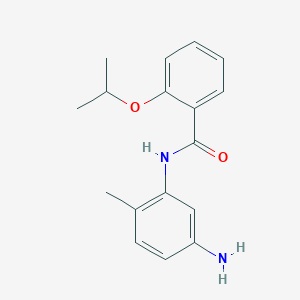

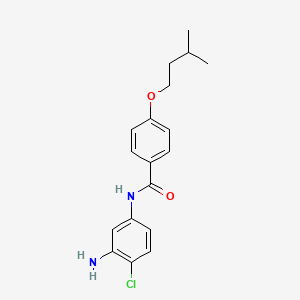
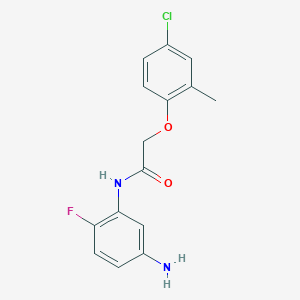

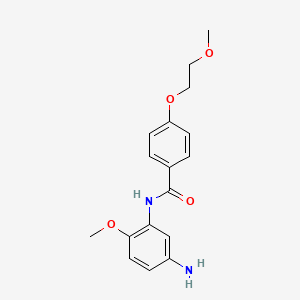
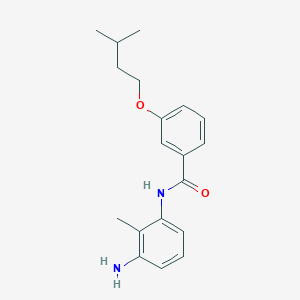
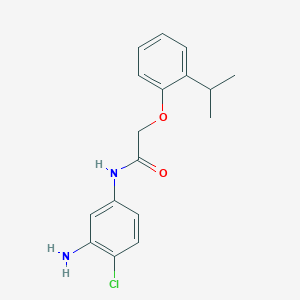
![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385052.png)
